![molecular formula C11H14F3NO2S B5589910 N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5589910.png)
N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide and related compounds involves reactions that can yield complex structures. For instance, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of a compound with extensive π–π interactions along the c-axis between phenyl rings and pyridyl rings, indicative of the sophisticated synthetic routes possible for derivatives of benzenesulfonamide (Balu & Gopalan, 2013).
Molecular Structure Analysis
Molecular structure analysis reveals the intricacies of benzenesulfonamide derivatives' crystalline forms. For example, extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds are characteristic of these compounds, as seen in the crystallography of certain derivatives (Balu & Gopalan, 2013). These structural details underscore the complexity and stability of the molecule's architecture.
Chemical Reactions and Properties
Benzenesulfonamides participate in diverse chemical reactions, forming compounds with significant biological and chemical activity. For example, N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a derivative, is a sterically demanding electrophilic fluorinating reagent that improves the enantioselectivity of products in certain reactions (Yasui et al., 2011).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility are critical in understanding the compound's potential applications. The detailed crystallographic analysis provides insights into the molecular geometry, bond lengths, and angles, crucial for predicting the behavior of these compounds in various solvents and conditions. For example, the synthesis and crystal structure of related benzenesulfonamide derivatives have been reported, revealing significant structural details that influence their physical properties (Sreenivasa et al., 2014).
Chemical Properties Analysis
The chemical properties of N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide, including reactivity, stability, and interaction with other chemical species, are influenced by its molecular structure. Studies on derivatives have shown a variety of reactions, including electrophilic fluorination, which highlights the compound's versatility and potential for further chemical modifications (Yasui et al., 2011).
Safety and Hazards
Future Directions
The future directions of “N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide” could potentially involve its use in the synthesis of diverse fluorinated compounds through selective C–F bond activation . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-10(2,3)15-18(16,17)9-6-4-5-8(7-9)11(12,13)14/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWWNVFLNHUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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